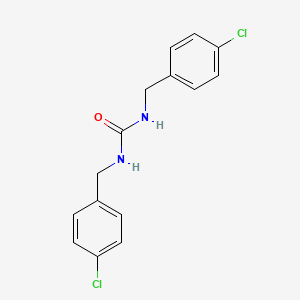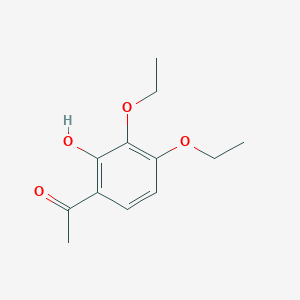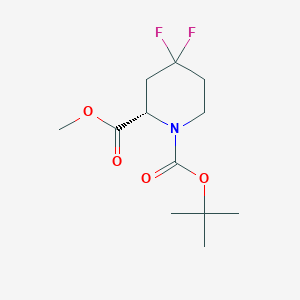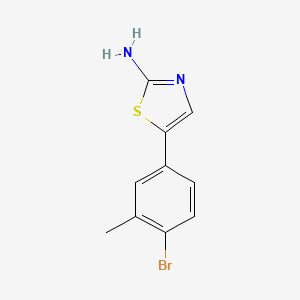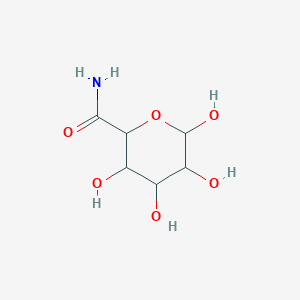![molecular formula C9H12N2O2 B14016220 {4h,5h,6h-Pyrrolo[1,2-b]pyrazol-2-yl}methyl acetate](/img/structure/B14016220.png)
{4h,5h,6h-Pyrrolo[1,2-b]pyrazol-2-yl}methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate is a heterocyclic compound that features a fused pyrrole and pyrazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole-derived α,β-alkynyl ketones with hydrazine monohydrate, followed by cyclization catalyzed by gold or sodium hydride . Another approach involves the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by reaction with dimethyl acetylenedicarboxylate (DMAD) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-b]pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticoagulant, targeting blood coagulation factors Xa and XIa.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s biological activity, including antibacterial and antifungal properties, is of interest.
Wirkmechanismus
The mechanism of action of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate involves its interaction with specific molecular targets. For instance, as an anticoagulant, it inhibits blood coagulation factors Xa and XIa, disrupting the coagulation cascade and preventing thrombosis . The exact pathways and molecular interactions depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Similar in structure but with different biological activities.
Pyrazole Derivatives: These compounds share the pyrazole ring and exhibit a range of biological activities, including antibacterial and antifungal properties.
Uniqueness
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate is unique due to its fused ring system, which imparts specific chemical and biological properties. Its potential as a dual inhibitor of blood coagulation factors Xa and XIa distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl acetate |
InChI |
InChI=1S/C9H12N2O2/c1-7(12)13-6-8-5-9-3-2-4-11(9)10-8/h5H,2-4,6H2,1H3 |
InChI-Schlüssel |
WPKDCZZUHFKMTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=NN2CCCC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


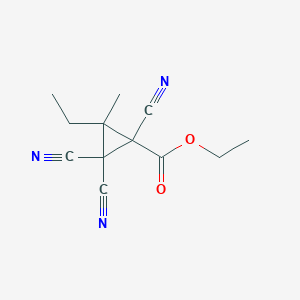
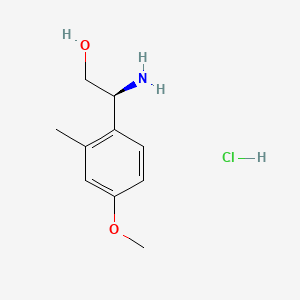
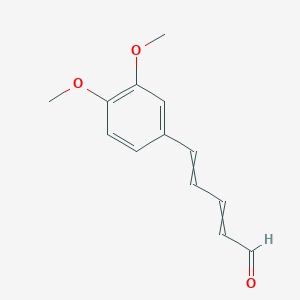
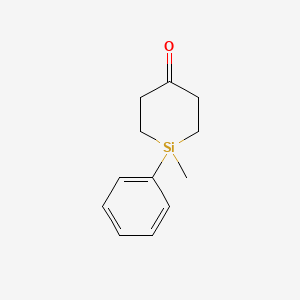

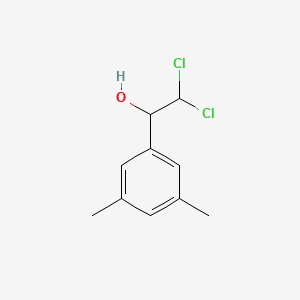
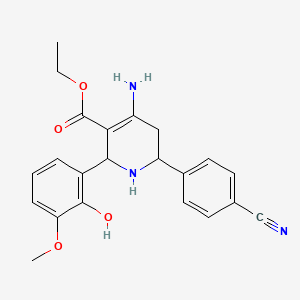
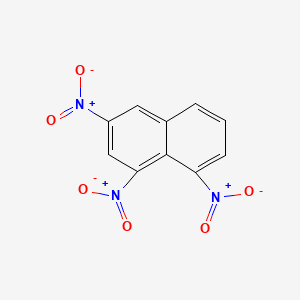
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
